Product packaging for 2-Chlorobenzo[d]thiazole-4-carboxylic acid(Cat. No.:CAS No. 1260529-68-7)

2-Chlorobenzo[d]thiazole-4-carboxylic acid

Cat. No.: B596004
CAS No.: 1260529-68-7
M. Wt: 213.635
InChI Key: CZKIDVYMBRVQBU-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a versatile benzothiazole-based building block in medicinal chemistry and drug discovery. The benzothiazole nucleus is a privileged scaffold in modern therapeutics, integral to the development of agents for treating critical diseases due to its significant and wide-ranging biological effects . Researchers leverage this heterocyclic core for designing novel compounds with potential anti-cancer, anti-inflammatory, anti-viral, and antimicrobial activities . The specific substitution pattern of this compound, featuring a carboxylic acid group and a chlorine atom, makes it a key synthetic intermediate for further functionalization. It is used in the synthesis of more complex molecules that target various enzymes and receptors, contributing to research in neurodegenerative diseases, oncology, and infectious diseases . The structural motif is found in several approved and investigational drugs, underscoring its high value in creating pharmacologically active molecules . This compound is for research use only and is a fundamental tool for scientists developing next-generation therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO2S B596004 2-Chlorobenzo[d]thiazole-4-carboxylic acid CAS No. 1260529-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKIDVYMBRVQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chlorobenzo D Thiazole 4 Carboxylic Acid and Its Analogs

Classical and Modern Approaches to the Benzothiazole (B30560) Ring System Construction

The benzothiazole scaffold is a prevalent motif in medicinal and materials chemistry, leading to the development of numerous synthetic methods for its construction. These methods range from traditional condensation reactions to more contemporary transition-metal-catalyzed processes.

One-Pot Cyclocondensation Reactions for Benzothiazole Core Formation

One-pot reactions offer an efficient and atom-economical approach to the synthesis of benzothiazoles. A common and widely utilized method involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.gov

For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes can be promoted by a variety of catalysts, including hydrogen peroxide/hydrochloric acid, providing a straightforward route to 2-substituted benzothiazoles. nih.gov Another efficient method employs a polystyrene-grafted iodine acetate (B1210297) catalyst for the condensation of 2-aminobenzenethiol with benzaldehydes, offering high yields and the advantage of catalyst reusability. nih.gov Furthermore, ammonium (B1175870) chloride has been used as a catalyst for the reaction of 2-aminothiophenol with aldehydes in a methanol-water solvent system at room temperature. nih.gov

The use of carboxylic acids as the carbonyl source is also a well-established strategy. Polyphosphoric acid (PPA) is a common reagent for promoting the cyclocondensation of 2-aminothiophenols with carboxylic acids at elevated temperatures. researchgate.net This method has been applied to the synthesis of a variety of 2-substituted benzothiazoles, including those with pyridinyl and piperidinyl moieties. researchgate.net

A notable one-pot approach for the synthesis of benzothiazoles involves the reaction of benzyl (B1604629) halides with 2-aminobenzenethiol in DMSO. This method proceeds through a tandem sequence of Kornblum oxidation of the benzyl halide to the corresponding aldehyde, followed by cyclization and aromatization to afford the benzothiazole product in high yields without the need for an external oxidant. orgsyn.org

Starting MaterialsReagents/CatalystConditionsProductYield (%)Ref
2-Aminothiophenol, AldehydeH2O2/HClEthanol, Room Temp, 1h2-Substituted BenzothiazoleHigh nih.gov
2-Aminothiophenol, BenzaldehydePolystyrene-grafted Iodine AcetateDichloromethane2-Phenylbenzothiazole90-95 nih.gov
2-Aminothiophenol, AldehydeNH4ClMethanol/Water, Room Temp, 1h2-Substituted BenzothiazoleHigh nih.gov
2-Aminothiophenol, Carboxylic AcidPolyphosphoric Acid (PPA)High Temperature2-Substituted BenzothiazoleVariable researchgate.net
Benzyl Halide, 2-AminobenzenethiolDMSOMild Conditions2-Substituted BenzothiazoleHigh orgsyn.org

Palladium-Catalyzed Cyclization Strategies for Benzothiazoles

Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions as a powerful tool for the construction of heterocyclic systems, including benzothiazoles. These methods often proceed via C-H functionalization and intramolecular C-S bond formation, offering high efficiency and functional group tolerance. researchgate.netgoogle.comnih.gov

A key strategy involves the palladium-catalyzed cyclization of thiobenzanilides. This transformation can be achieved using a catalytic system typically consisting of a palladium(II) salt, such as palladium(II) chloride, in combination with a copper(I) co-catalyst and an additive like tetrabutylammonium (B224687) bromide. google.com This approach allows for the synthesis of a wide array of 2-substituted benzothiazoles in high yields. researchgate.netgoogle.comnih.gov

Another innovative palladium-catalyzed method is the migratory cyclization of α-bromoalkene derivatives. This process involves an unusual trans-1,2-palladium migration between sp2 carbons as a key step in the catalytic cycle, leading to the formation of various benzoheterocyclic compounds.

SubstrateCatalyst SystemConditionsProductYield (%)Ref
ThiobenzanilidesPd(II) (10 mol %), Cu(I) (50 mol %), Bu4NBr (2 equiv)-2-Substituted BenzothiazolesHigh google.comnih.gov
α-Bromoalkene derivativesPd(OAc)2, Ligand (e.g., DPEPhos)High TemperatureBenzoheterocyclesGood

Strategies for Installing Chlorine at the 2-Position of the Benzothiazole Core

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through the chlorination of a suitable precursor, most commonly 2-mercaptobenzothiazole (B37678).

A widely used and effective method for this conversion is the reaction of 2-mercaptobenzothiazole with sulfuryl chloride (SO2Cl2). This reaction is generally carried out at or below 50°C and can be performed with an excess of sulfuryl chloride, often without the need for a solvent. The addition of water after the reaction facilitates the decomposition of excess sulfuryl chloride and the isolation of the 2-chlorobenzothiazole (B146242) product. Research has also shown that the addition of water to the reaction mixture can significantly improve the efficiency and reproducibility of the chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride.

Another approach involves the direct chlorination of benzothiazole itself using elemental chlorine. This reaction is performed in an inert, boiling solvent such as chlorobenzene, in the presence of a Lewis acid catalyst like ferric chloride or aluminum chloride. A co-catalyst, for instance, phosphorus trichloride (B1173362) or pyridine, can also be employed to enhance the reaction.

Starting MaterialChlorinating AgentCatalyst/ConditionsProductRef
2-MercaptobenzothiazoleSulfuryl Chloride (SO2Cl2)≤ 50°C2-Chlorobenzothiazole
2-MercaptobenzothiazoleSulfuryl Chloride (SO2Cl2)Addition of water2-Chlorobenzothiazole
BenzothiazoleElemental Chlorine (Cl2)Ferric Chloride or Aluminum Chloride, Chlorobenzene (boiling)2-Chlorobenzothiazole

Regioselective Functionalization Techniques for Carboxylic Acid Group at the 4-Position

The regioselective introduction of a carboxylic acid group at the 4-position of the benzothiazole ring presents a significant synthetic challenge. The electronic nature of the benzothiazole system often directs electrophilic substitution to other positions. Therefore, specific strategies are required to achieve the desired C-4 functionalization.

Direct Carboxylation Approaches

Direct C-H carboxylation of a pre-formed 2-chlorobenzothiazole at the 4-position is a desirable but challenging transformation. While methods for the direct carboxylation of some aromatic and heteroaromatic compounds exist, specific protocols for the C-4 carboxylation of 2-chlorobenzothiazole are not extensively documented.

One potential, though less direct, route could involve the synthesis of 2-chloro-4-cyanobenzothiazole followed by hydrolysis of the nitrile group to the carboxylic acid. The synthesis of 2-cyanobenzothiazoles can be achieved via a palladium-catalyzed/copper-assisted C-H functionalization/intramolecular C-S bond formation from N-arylcyanothioformamides. google.com However, the regioselectivity of the initial cyanation on a substituted aniline (B41778) precursor would be critical for obtaining the desired 4-cyano isomer.

Multi-Step Synthetic Sequences Employing Precursors with Carboxylic Acid Functionality

A more reliable and commonly employed strategy for the synthesis of 2-chlorobenzo[d]thiazole-4-carboxylic acid involves the use of starting materials that already possess the carboxylic acid functionality or a precursor group. This approach ensures the correct regiochemistry of the final product.

A key precursor for this strategy is 3-amino-2-mercaptobenzoic acid or its derivatives. The synthesis of these precursors can be achieved through various routes. For example, 3-aminobenzoic acid can be reacted with methyl isothiocyanate to form 3-(N'-methylthioureido)-benzoic acid, which upon bromination and cyclization, followed by hydrolysis, can yield 3-amino-2-mercaptobenzoic acid derivatives.

Once the 3-amino-2-mercaptobenzoic acid is obtained, it can be cyclized to form a 2-mercaptobenzo[d]thiazole-4-carboxylic acid intermediate. This intermediate can then be chlorinated at the 2-position using reagents like sulfuryl chloride, as described in section 2.1.3, to afford the final target molecule, this compound.

Another approach starts with a substituted aminobenzoic acid, such as 2-amino-3-halobenzoic acid. For instance, 2-amino-3-fluorobenzoic acid can be prepared from 2-fluoroaniline (B146934) through a multi-step sequence involving reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isatin (B1672199) intermediate, which is then oxidatively cleaved. This 2-amino-3-halobenzoic acid can then potentially be subjected to cyclocondensation with a thiocarbonyl source, followed by chlorination at the 2-position.

The synthesis of substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported starting from methyl 4-aminobenzoate, which undergoes cyclization with potassium thiocyanate (B1210189) and bromine in acetic acid. A similar strategy could potentially be adapted for the synthesis of the 4-carboxylic acid isomer by starting with a suitably substituted aminobenzoic acid precursor.

PrecursorKey StepsIntermediateFinal ProductRef
3-Aminobenzoic acid1. Reaction with methyl isothiocyanate 2. Bromination and cyclization 3. Hydrolysis3-Amino-2-mercaptobenzoic acid derivativeThis compound
2-Fluoroaniline1. Reaction with chloral hydrate and hydroxylamine hydrochloride 2. Oxidative cleavage of isatin intermediate2-Amino-3-fluorobenzoic acidPotentially convertible to this compound
Methyl 4-aminobenzoateCyclization with KSCN and Br2 in acetic acidMethyl 2-aminobenzo[d]thiazole-6-carboxylate-

Chemical Reactivity and Mechanistic Transformations of 2 Chlorobenzo D Thiazole 4 Carboxylic Acid

Nucleophilic Aromatic Substitution at the 2-Position of the Benzothiazole (B30560) Core

The C2 position of the benzothiazole ring is electron-deficient, an attribute enhanced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the attached chlorine atom. This electronic characteristic makes the C2-carbon highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at this position serves as an effective leaving group, enabling the introduction of a wide variety of substituents.

The generally accepted mechanism for the SNAr reaction at the 2-position of benzothiazoles involves the formation of a temporary, stabilized intermediate known as a Meisenheimer complex. A nucleophile attacks the electrophilic C2-carbon, leading to the formation of a tetrahedral intermediate where the aromaticity of the thiazole (B1198619) ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing heterocyclic system. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

A diverse range of nucleophiles can be employed in these reactions, including amines, thiols, and alcohols, leading to the synthesis of 2-amino, 2-thio, and 2-alkoxybenzothiazole derivatives, respectively. The reactivity of 2-substituted benzothiazoles is a known reaction mode, with the C-2 position being a primary site for such transformations. cas.cn For instance, the reaction with various C-, N-, O-, and S-nucleophiles has been documented. cas.cn The reaction conditions for these substitutions can vary, often requiring heat or the presence of a base to facilitate the departure of the leaving group.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C2-Position

Nucleophile Reagent Example Product Type
Amine R-NH2 2-Aminobenzothiazole derivative
Thiol R-SH 2-Thiobenzothiazole derivative
Alcohol/Alkoxide R-OH / R-O- 2-Alkoxybenzothiazole derivative

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C4 position is a versatile functional group that can undergo a variety of transformations, independent of or in concert with the reactivity at the C2-position.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a fundamental reaction of carboxylic acids. For aromatic carboxylic acids, this transformation typically requires high temperatures. The mechanism of thermal decarboxylation of an aromatic carboxylic acid can proceed through a concerted pericyclic mechanism or via the formation of an aryl anion intermediate, especially if the anion is stabilized by electron-withdrawing groups. quora.comwikipedia.org

The benzothiazole nucleus is electron-withdrawing, which can help to stabilize the negative charge that develops on the aromatic ring during decarboxylation. wikipedia.org Therefore, 2-Chlorobenzo[d]thiazole-4-carboxylic acid is expected to undergo decarboxylation upon heating to yield 2-chlorobenzothiazole (B146242). The reaction proceeds by the elimination of CO2, a process that can be facilitated by copper catalysts in what are known as decarboxylative coupling reactions. organic-chemistry.orgresearchgate.net The general mechanism for the decarboxylation of many carboxylic acids involves a cyclic, concerted transition state, resulting in an enol intermediate which then tautomerizes. masterorganicchemistry.com

The carboxylic acid group readily reacts with amines and alcohols to form amides and esters, respectively. These reactions are fundamental in organic synthesis for creating peptide bonds and other crucial linkages.

Amide Formation: The direct reaction of a carboxylic acid with an amine is typically slow and requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first "activated" to increase the electrophilicity of the carboxyl carbon. A wide range of coupling reagents have been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond with high efficiency. fishersci.co.uknih.gov

Ester Formation: Esterification with alcohols is most classically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and the removal of water is necessary to drive it to completion. Alternatively, similar to amide synthesis, the carboxylic acid can be activated first. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting highly reactive acyl chloride then rapidly reacts with an alcohol to form the ester.

Table 2: Common Reagents for Carboxylic Acid Activation

Reagent Class Specific Example Intermediate Formed Target Product
Carbodiimides EDC, DCC O-acylisourea Amide
Phosphonium Salts BOP, PyBOP Acyloxyphosphonium salt Amide
Uranium/Guanidinium Salts HBTU, HATU Activated ester Amide

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of the Benzothiazole Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. In the case of this compound, the reactivity and regioselectivity of EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are governed by the combined electronic effects of the substituents on the benzene ring.

The benzene ring is substituted with two groups: the carboxylic acid at C4 and the fused 2-chloro-1,3-thiazole ring system across C6 and C7.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. organicchemistrytutor.comlumenlearning.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (C3a and C5).

Fused 2-Chlorothiazole Ring: The entire benzothiazole system is generally considered electron-withdrawing, which deactivates the attached benzene ring towards EAS. wikipedia.org

Considering these effects, the benzene moiety of this compound is significantly deactivated towards electrophilic attack. Any substitution that does occur would be predicted to happen at the C5 position, which is meta to the strongly directing carboxylic acid group. The C7 position is also a potential site, but it is generally less favored. The harsh conditions often required for EAS on deactivated rings may also lead to side reactions or decomposition.

Table 3: Directing Effects of Substituents on the Benzene Moiety

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
-COOH C4 -I, -M (Electron-withdrawing) Strongly Deactivating meta (to C3a, C5)

Radical Reactions and Photochemical Transformations Involving the Compound

The benzothiazole nucleus can participate in various radical and photochemical reactions. The presence of heteroatoms, the aromatic system, and the carbon-chlorine bond provide multiple avenues for such transformations.

Radical Reactions: The C-Cl bond at the 2-position can undergo homolytic cleavage under certain conditions (e.g., using radical initiators or photolysis) to generate a benzothiazol-2-yl radical. This radical could then participate in various propagation steps, such as addition to alkenes or hydrogen abstraction. Furthermore, visible-light-mediated protocols, often employing photocatalysts, have been developed for the functionalization of benzothiazoles via radical pathways, enabling alkylation and acylation reactions. rsc.orgacs.org

Photochemical Transformations: Benzothiazole derivatives are known to be photoactive. Upon absorption of UV or visible light, the molecule can be promoted to an excited state, opening up reaction pathways not accessible under thermal conditions. Processes such as excited-state intramolecular proton transfer (ESIPT) have been observed in hydroxyl-substituted benzothiazoles. nih.govmdpi.com For this compound, photochemical stimulation could potentially lead to photo-decarboxylation or reactions involving the C-Cl bond. Photooxidative decarboxylation has been demonstrated as a method to synthesize benzothiazoles, highlighting the susceptibility of related structures to photochemical reactions. researchgate.net The irradiation of benzothiazole-2-thiones in the presence of alkenes has also been shown to yield 2-substituted benzothiazoles. rsc.org

Exploration of Novel Rearrangement and Cycloaddition Reactions

The benzothiazole ring, despite its aromaticity, can participate in cycloaddition and rearrangement reactions, leading to the formation of more complex polycyclic structures.

Cycloaddition Reactions: The benzothiazole nucleus can act as a component in various cycloaddition reactions.

[3+2] Cycloadditions: Benzothiazoles have been shown to undergo dearomative [3+2] cycloaddition reactions with dipolarophiles like cyclopropane-1,1-dicarboxylates, yielding hydropyrrolo[2,1-b]thiazole compounds. nih.gov Similarly, benzothiazolium salts can generate ylides that participate in [3+2] cycloadditions. researchgate.net

[4+2] Cycloadditions (Diels-Alder type): 2-Vinylbenzothiazoles can function as dienes in [2+4] cycloaddition reactions. thieme-connect.de

Other Cycloadditions: [2+2+2] cycloadditions involving the C=N bond of the benzothiazole ring are also known. thieme-connect.de The synthesis of benzothiazole β-lactam conjugates has been achieved through diastereoselective ketene-imine cycloaddition. nih.gov

Rearrangement Reactions: While specific rearrangements of this compound are not widely documented, the benzothiazole scaffold can be involved in novel transformations. For example, a protocol for synthesizing benzothiazole-tethered chromanones and coumarins via a Claisen rearrangement has been established, showcasing the potential for bond reorganization within related systems. acs.org Nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govacs.orgbenzothiazines to afford pyrrolo[2,1-b] nih.govnih.govbenzothiazoles is another example of a rearrangement involving the broader benzothiazole structural family. beilstein-journals.org These examples suggest that under specific conditions, the core structure of this compound could be induced to undergo skeletal rearrangements.

Advanced Structural Elucidation and Spectroscopic Analysis for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of 2-chlorobenzo[d]thiazole-4-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a complex multiplet system. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet at a downfield region (usually >10 ppm), and its position can be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield position (around 165-185 ppm). The carbon atom attached to the chlorine (C2) in the thiazole (B1198619) ring would also have a distinct chemical shift.

Tautomerism in the solid state or solution can be investigated by variable-temperature NMR studies. For this compound, the potential for tautomerism is low compared to its 2-hydroxy or 2-amino analogues. However, NMR can definitively confirm the dominant tautomeric form under various conditions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H57.50 - 7.80C5: 120 - 125
H67.30 - 7.60C6: 125 - 130
H77.90 - 8.20C7: 128 - 132
COOH>10 (broad)C=O: 165 - 175
C2: 150 - 155
C4: 130 - 135
C3a: 150 - 155
C7a: 135 - 140

Note: These are estimated values and can vary based on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a key feature of its crystal structure would be the formation of hydrogen-bonded dimers through the carboxylic acid groups. nih.gov This is a common motif for carboxylic acids in the solid state.

The planarity of the benzothiazole (B30560) ring system is another important aspect that would be confirmed by X-ray crystallography. The dihedral angle between the benzene and thiazole rings would provide insight into any steric strain introduced by the substituents. Furthermore, the analysis would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or weaker halogen bonding involving the chlorine atom, which collectively dictate the crystal packing.

Data Table: Expected Crystallographic Parameters

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Hydrogen BondingO-H···O (dimer formation)
π-π Stacking Distance3.4 - 3.8 Å

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the nature of hydrogen bonding in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The presence of a dimeric structure is often confirmed by the position and shape of these bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzothiazole ring system would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be found in the lower frequency region (typically 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S stretching vibrations of the thiazole ring would also be observable.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), are crucial for confirming the molecular weight and elemental composition of this compound. The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S).

Fragmentation analysis (MS/MS) would reveal the key fragmentation pathways of the molecule. Common fragmentation patterns for this type of compound would likely involve the loss of CO₂ from the carboxylic acid group, followed by further fragmentation of the benzothiazole ring. Isotopic labeling studies, for instance, by replacing the acidic proton with deuterium, can help to confirm the fragmentation mechanisms.

Data Table: Expected Mass Spectrometry Fragments

m/zProposed Fragment
[M-H]⁻Deprotonated molecule
[M-CO₂-H]⁻Decarboxylated molecule
[M-Cl]⁺Loss of chlorine

Photoelectron Spectroscopy for Electronic Structure and Frontier Orbital Analysis

The HOMO is likely to be associated with the electron-rich benzothiazole ring system, while the LUMO may be centered on the π* orbitals of the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and photophysical properties of the compound. The presence of the electron-withdrawing chlorine atom and carboxylic acid group is expected to lower the energies of both the HOMO and LUMO compared to the parent benzothiazole.

An extensive review of theoretical and computational studies focusing on the chemical compound this compound reveals its significance in various research domains. This article delves into the computational methodologies used to elucidate its electronic structure, reactivity, conformational behavior, and potential biological interactions.

Theoretical and Computational Studies on 2 Chlorobenzo D Thiazole 4 Carboxylic Acid

Computational chemistry provides powerful tools to investigate the properties of 2-Chlorobenzo[d]thiazole-4-carboxylic acid at a molecular level. These theoretical approaches complement experimental research by offering detailed insights into the compound's behavior, guiding the design of new derivatives with tailored properties.

Mechanistic Investigations of Biological Activities of 2 Chlorobenzo D Thiazole 4 Carboxylic Acid Derivatives

Exploration of Molecular Targets and Binding Mechanisms (e.g., enzyme inhibition, receptor modulation)

Derivatives of 2-Chlorobenzo[d]thiazole-4-carboxylic acid have been the subject of various studies to elucidate their interactions with biological macromolecules, revealing a range of molecular targets and binding mechanisms. These investigations are crucial for understanding their therapeutic potential.

Enzyme Inhibition:

A significant area of research has been the inhibitory effects of benzothiazole (B30560) derivatives on various enzymes. For instance, certain 2-amino thiazole (B1198619) derivatives have demonstrated potent inhibitory activity against carbonic anhydrase isoenzymes I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One study found that 2-amino-4-(4-chlorophenyl)thiazole exhibited strong inhibition against hCA I. nih.gov Molecular docking studies have further supported these findings, predicting high binding affinities of these compounds within the active sites of these enzymes. nih.gov

Another key enzyme target is xanthine (B1682287) oxidase (XO), which is implicated in conditions like gout. nih.govresearchgate.net Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as XO inhibitors. nih.govresearchgate.net Notably, a derivative with a chloro group at the para position of the benzamido moiety showed significant XO inhibitory activity. nih.govresearchgate.net Kinetic studies have indicated that some of these derivatives act as mixed-type inhibitors. nih.gov The design of these compounds was inspired by the FDA-approved XO inhibitor, febuxostat, aiming to explore different heterocyclic scaffolds. nih.govresearchgate.net

Furthermore, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov High-throughput screening and subsequent structure-activity relationship (SAR) studies have been employed to discover and optimize these inhibitors. researchgate.netnih.gov

Receptor Modulation:

Benzothiazole-based compounds have also been investigated for their ability to modulate receptor activity. Structure-activity relationship studies of benzo[d]thiazol-2(3H)one derivatives have identified ligands with high affinity for sigma (σ) receptors, particularly the σ-1 subtype. nih.gov These studies involved modifications to the linker length, aryl substitution, and the alkylamine ring of the core structure to understand the structural requirements for receptor binding and selectivity. nih.gov

Additionally, the design of some 2-aryl-thiazolidine-4-carboxylic acid amides was based on the structure of lysophosphatidic acid (LPA) to inhibit G-protein coupled receptor (GPCR) signaling, which is involved in the proliferation and survival of certain cancer cells. nih.gov

Other Molecular Interactions:

Preliminary studies on some 4-substituted methoxylbenzoyl-aryl-thiazoles suggest that their anticancer activity may be due to the inhibition of tubulin polymerization. nih.gov This indicates that the microtubule network, a critical component of the cellular cytoskeleton, is another potential molecular target for this class of compounds.

The following table summarizes the inhibitory activities of selected benzothiazole derivatives against various enzymes.

Derivative ClassTarget EnzymeKey Findings
2-Amino thiazolesCarbonic Anhydrase I & II (hCA I, hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Potent inhibition observed, with specific derivatives showing high affinity for hCA I. nih.gov
2-Benzamido-4-methylthiazole-5-carboxylic acidsXanthine Oxidase (XO)Derivatives with chloro substitution showed excellent inhibitory activity; some act as mixed-type inhibitors. nih.gov
2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsMetallo-β-lactamases (MBLs)Identified as a novel class of MBL inhibitors. researchgate.netnih.gov
4-Substituted methoxylbenzoyl-aryl-thiazolesTubulinPreliminary evidence suggests inhibition of tubulin polymerization as a mechanism of anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve systematic modifications of the molecular scaffold to identify key structural features responsible for their mechanistic effects.

For 2-substituted 4,5-dihydrothiazole-4-carboxylic acids acting as metallo-β-lactamase (MBL) inhibitors, SAR studies have been crucial. researchgate.netnih.gov Research has focused on modifying the substituent at the 2-position of the dihydrothiazole ring. For example, replacing a phenyl group with other aromatic or aliphatic groups has been explored to determine the impact on inhibitory potency against enzymes like IMP-1, a type of MBL. researchgate.net These studies help in designing more potent and selective inhibitors. researchgate.netnih.gov

In the context of anticancer agents, SAR studies on 4-substituted methoxylbenzoyl-aryl-thiazoles, derived from 2-arylthiazolidine-4-carboxylic acid amides, have been conducted. nih.gov Modifications were made to the "A," "B," and "C" rings of the molecule, as well as the linker, leading to compounds with significantly improved antiproliferative activity against cancer cells. nih.gov This suggests that the nature and position of substituents on the aromatic rings are critical for cytotoxicity.

For sigma (σ) receptor ligands based on the benzo[d]thiazol-2(3H)one scaffold, SAR studies involved altering the linker length, aryl substitution patterns, and the size of the alkylamine ring. nih.gov These modifications led to the discovery of compounds with low nanomolar affinity for σ receptor subtypes and high selectivity for σ-1 over σ-2 receptors. nih.gov

In the development of xanthine oxidase (XO) inhibitors, SAR studies on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were performed. nih.gov A key modification was the introduction of a methylene (B1212753) amine spacer between the phenyl and thiazole rings. This was intended to provide a heteroatom for potential hydrogen bonding within the enzyme's active site. nih.gov The nature of substituents on the benzylamino moiety was also varied to optimize inhibitory activity. nih.gov Similarly, for 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the presence of a fluoro or chloro group at the para position of the benzamido ring was found to be crucial for excellent XO inhibitory activity. nih.gov

The table below highlights key SAR findings for different classes of benzothiazole derivatives.

Derivative ClassBiological ActivityKey SAR Findings
2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsMBL InhibitionThe nature of the substituent at the 2-position of the dihydrothiazole ring significantly influences inhibitory potency. researchgate.netnih.gov
4-Substituted methoxylbenzoyl-aryl-thiazolesAnticancerModifications of the aromatic rings and the linker are critical for improving antiproliferative activity. nih.gov
Benzo[d]thiazol-2(3H)one derivativesSigma Receptor BindingLinker length, aryl substitution, and alkylamine ring size are key determinants of affinity and selectivity for σ receptors. nih.gov
2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acidsXO InhibitionIntroduction of a methylene amine spacer and substitution on the benzylamino group affect inhibitory potency. nih.gov
2-Benzamido-4-methylthiazole-5-carboxylic acidsXO InhibitionA para-fluoro or para-chloro substituent on the benzamido ring is important for high activity. nih.gov

Investigation of Cellular Uptake and Intracellular Localization Mechanisms (in vitro)

The investigation of how this compound derivatives enter cells and where they accumulate is crucial for understanding their biological effects. While specific studies on the cellular uptake and intracellular localization of this compound itself are not widely available, research on related thiazole derivatives provides insights into these mechanisms.

For instance, studies on fluorescent probes derived from benzothiazoles have been used to image specific cellular components. One such probe was developed for imaging mitochondrial sulfur dioxide in living cells, indicating that the benzothiazole scaffold can be designed to target specific organelles like mitochondria. mdpi.com

The physicochemical properties of these compounds, such as lipophilicity and the presence of ionizable groups like the carboxylic acid, are expected to play a significant role in their ability to cross cell membranes. The carboxylic acid group, for example, will be ionized at physiological pH, which could influence its transport across the lipid bilayer of the cell membrane.

While direct experimental data on the cellular uptake of this compound is limited, the general principles of drug transport suggest that it could occur through passive diffusion or be mediated by membrane transporters. Further research using techniques such as fluorescence microscopy with labeled derivatives or quantitative analysis of intracellular drug concentrations would be necessary to elucidate the specific mechanisms of cellular uptake and the intracellular distribution of this compound and its derivatives.

Modulation of Key Biochemical Pathways (e.g., metabolic enzymes, signaling cascades)

Derivatives of this compound have been shown to modulate various key biochemical pathways, primarily through the inhibition of metabolic enzymes and interference with signaling cascades.

Modulation of Metabolic Enzymes:

A primary area of investigation has been the inhibition of enzymes involved in metabolic pathways. As discussed previously, derivatives of benzothiazole have been identified as inhibitors of carbonic anhydrases, which are crucial for maintaining pH balance and are involved in various physiological processes. nih.gov

The inhibition of xanthine oxidase (XO) by thiazole carboxylic acid derivatives represents another significant modulation of a metabolic pathway. nih.govresearchgate.netnih.gov XO is the terminal enzyme in purine (B94841) catabolism, and its inhibition leads to a reduction in uric acid production. This is the key mechanism for the therapeutic effect of drugs used to treat gout. nih.govresearchgate.net

Furthermore, some benzothiazine derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. mdpi.com Inhibition of this enzyme can help in managing blood glucose levels. mdpi.com

Modulation of Signaling Cascades:

Research has also pointed towards the modulation of signaling cascades by benzothiazole derivatives. For example, 2-aryl-thiazolidine-4-carboxylic acid amides were designed to inhibit G-protein coupled receptor (GPCR) signaling, a pathway known to be involved in the proliferation and survival of prostate cancer cells. nih.gov

Some benzothiazole derivatives have been found to prolong the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key protein complex that controls transcription of DNA, cytokine production, and cell survival. nih.gov

The table below provides examples of biochemical pathways modulated by benzothiazole derivatives.

Derivative ClassModulated Pathway/EnzymeBiological Implication
2-Amino thiazolesCarbonic Anhydrase InhibitionPotential for therapeutic intervention in diseases where carbonic anhydrase is overactive. nih.gov
Thiazole carboxylic acidsXanthine Oxidase InhibitionReduction of uric acid production, relevant for gout treatment. nih.govresearchgate.netnih.gov
Benzothiazine derivativesα-Glucosidase InhibitionPotential for managing blood glucose levels. mdpi.com
2-Aryl-thiazolidine-4-carboxylic acid amidesGPCR Signaling InhibitionPotential anticancer effects through inhibition of cell proliferation and survival pathways. nih.gov
Substituted Sulfamoyl BenzamidothiazolesNF-κB Activation ProlongationModulation of inflammatory and immune responses. nih.gov

Design and Application of Chemical Probes for Target Identification and Validation in Cell-Based Assays

The design and use of chemical probes derived from this compound and related structures are instrumental in identifying and validating their molecular targets within a cellular context. These probes are typically modified versions of the parent compound that incorporate a reporter tag (e.g., a fluorescent group) or a reactive group for covalent labeling of the target protein.

While specific chemical probes derived directly from this compound are not extensively documented, the principles of probe design have been applied to the broader class of benzothiazole compounds. For instance, a fluorescent and colorimetric probe based on the benzothiazole scaffold has been developed for imaging mitochondrial sulfur dioxide in living cells. mdpi.com This demonstrates the feasibility of using benzothiazole derivatives as imaging agents to study biological processes in real-time.

In the context of target identification, a common strategy involves synthesizing a derivative with a "clickable" handle, such as an alkyne or azide (B81097) group. This allows for the use of bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) after the probe has bound to its cellular target. The tagged proteins can then be isolated and identified using techniques like mass spectrometry.

For target validation in cell-based assays, probes can be used to confirm that the engagement of a specific target by the compound of interest leads to a measurable cellular response. For example, if a derivative is hypothesized to inhibit a particular kinase, a fluorescently labeled version of the compound could be used in a competition binding assay with a known fluorescent ligand for that kinase in living cells. A decrease in the signal from the known ligand would validate that the new compound binds to the target kinase in a cellular environment.

Although the application of such probes specifically for this compound is an area for future research, the methodologies are well-established and could be readily applied to elucidate its mechanism of action.

Applications of 2 Chlorobenzo D Thiazole 4 Carboxylic Acid in Advanced Chemical Research

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The benzothiazole (B30560) core is a significant structural motif in synthetic and medicinal chemistry, and derivatives of this scaffold are sought after as building blocks for creating compounds with specific biological activities. nih.gov The presence of both a carboxylic acid and a reactive chlorine atom on the 2-Chlorobenzo[d]thiazole-4-carboxylic acid molecule allows for sequential and regioselective reactions, making it a versatile precursor in multi-step syntheses.

The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the 2-chloro position is susceptible to nucleophilic substitution. This dual reactivity is fundamental to its utility. For instance, the synthesis of various 2-substituted benzothiazoles is often achieved through the condensation of o-aminothiophenols with carboxylic acids or their derivatives. nih.gov In a related context, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylate derivatives highlights the utility of the benzothiazole carboxylic acid framework as a foundational structure that can be further elaborated. nih.gov

Research into the synthesis of 2-cyanobenzothiazoles has demonstrated that the nitrile group can be a precursor to other functionalities, including carboxylic acids and esters. mdpi.com This suggests that the carboxylic acid group in this compound can be strategically employed to build a wide array of complex molecules. The ability to perform reactions such as amidation on the carboxylic acid group, a common strategy in creating compound libraries, further underscores its role as a valuable building block. nih.gov

Ligand Design for Asymmetric Catalysis and Organometallic Chemistry

The development of novel ligands is a cornerstone of advancing asymmetric catalysis and organometallic chemistry. The structural rigidity and potential for introducing chirality make heterocyclic compounds like this compound attractive candidates for ligand scaffolds. The nitrogen and sulfur atoms within the benzothiazole ring system offer potential coordination sites for metal centers. mdpi.com

While specific research detailing the direct use of this compound in ligand design is not extensively documented, the broader class of thiazole-containing molecules has been explored for this purpose. Copper complexes with thiazole (B1198619) and benzothiazole-based ligands have been synthesized and studied for their catalytic and biological activities. mdpi.com The carboxylic acid functionality on the 2-chlorobenzothiazole (B146242) scaffold provides a convenient handle for attaching the molecule to other chemical entities or for modulating the electronic properties of a resulting metal complex. The synthesis of multifunctional ligands containing azole and carboxylic acid groups is a known strategy for constructing coordination polymers, indicating the potential of this compound in creating complex organometallic assemblies. nih.gov

Development of Functional Materials and Electronic Components

The search for new organic materials with tailored electronic and optical properties is a major driver of modern materials science. Conjugated heterocyclic systems are often at the heart of these materials.

Optoelectronic Properties and Applications

While direct studies on the optoelectronic properties of this compound are limited, the related 2,1,3-benzothiadiazole (B189464) unit is well-known for its use in low-band-gap and luminescent materials. mit.edu The incorporation of such electron-deficient heterocycles into conjugated polymers can significantly influence their absorption and emission characteristics. The electronic properties of the benzothiazole core, modified by the electron-withdrawing chloro and carboxylic acid groups, suggest potential for applications in organic electronics, although this remains an area for further exploration.

Polymer Science and Supramolecular Assembly

Carboxylic acids are highly effective functional groups for directing the self-assembly of molecules into well-ordered two-dimensional networks and supramolecular structures through hydrogen bonding. nih.gov The defined geometry and hydrogen-bonding capability of this compound make it a candidate for designing novel supramolecular architectures. The formation of coordination polymers through the interaction of azole-containing carboxylic acids with metal ions is a testament to this potential. nih.gov

In polymer science, the incorporation of heterocyclic monomers can impart desirable properties to the resulting polymers. For example, the synthesis of fluorescent conjugated polymers has been achieved by incorporating substituted 2,1,3-benzothiadiazole units, which enhances solubility and modifies the photophysical properties of the materials. mit.edu The bifunctional nature of this compound could allow it to be incorporated into polymer chains, potentially leading to new functional materials with unique characteristics.

Role in Analytical Chemistry as Derivatizing Agents or Probes

In analytical chemistry, derivatization is a key technique used to improve the detection and separation of analytes, particularly in liquid chromatography (LC) and mass spectrometry (MS). nih.gov Carboxylic acids are a major class of compounds that often require derivatization to enhance their chromatographic behavior and ionization efficiency. nih.gov

While this compound itself is an analyte that may require derivatization for analysis, its potential role as a derivatizing agent for other molecules has not been specifically reported. However, the principles of derivatization chemistry suggest possibilities. For example, reagents are often designed with specific functionalities to react with a target analyte and introduce a detectable tag, such as a chromophore or fluorophore. thermofisher.com In a related area, isotopically labeled L-2-oxothiazolidine-4-carboxylic acid has been used as a probe to study glutathione (B108866) synthesis, demonstrating the utility of thiazole-based carboxylic acids in analytical and biochemical investigations. nih.gov

Contribution to Agrochemical Research

Benzothiazole and its derivatives are recognized as important scaffolds in the discovery of new agrochemicals, exhibiting a wide range of biological activities including fungicidal, herbicidal, and antiviral properties. nih.gov The carboxylic acid functional group is also a common feature in many agrochemicals, often enhancing water solubility and biological activity.

The benzothiazole structure is present in some commercial pesticides, and extensive research has been conducted on the structure-activity relationships of this class of compounds. nih.gov For instance, certain substitutions on the benzothiazole ring have been shown to enhance fungicidal or antibacterial activity. nih.gov Although mechanistic insights specific to this compound in pesticide action are not detailed in the available literature, the general importance of the benzothiazole core in agrochemical design is well-established. nih.govnih.gov Research on related compounds, such as 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, has identified them as inhibitors of metallo-β-lactamases, highlighting the potential for thiazole carboxylic acids to interact with biological targets. researchgate.net

Future Perspectives and Research Challenges for 2 Chlorobenzo D Thiazole 4 Carboxylic Acid

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of sustainability and environmental stewardship. For a molecule like 2-Chlorobenzo[d]thiazole-4-carboxylic acid, which holds potential as a building block in medicinal and materials chemistry, the development of green synthetic protocols is of paramount importance.

Traditional methods for synthesizing benzothiazole (B30560) derivatives often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. nih.gov The adoption of green chemistry principles offers a promising alternative. Future research should focus on several key areas:

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.net

Catalytic Systems: The development and application of novel catalysts are central to green synthesis. This includes the use of reusable heterogeneous catalysts, metal-free organocatalysts, and biocatalysts to improve reaction efficiency and minimize waste. researchgate.net For instance, the condensation of 2-aminothiophenols with carboxylic acids, a key step in forming the benzothiazole core, can be facilitated by various green catalysts. mdpi.com

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasonic irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.govresearchgate.net These methods offer a significant improvement over conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot and multicomponent reactions are particularly attractive in this regard, as they can reduce the number of synthetic steps and purification procedures. rsc.org

A comparative table of traditional versus green synthetic approaches for benzothiazoles highlights the potential for improvement:

FeatureTraditional SynthesisGreen Synthesis
Solvents Often uses toxic and volatile organic compounds (e.g., toluene, DMF).Employs water, ethanol, ionic liquids, or solvent-free conditions. researchgate.net
Catalysts May use stoichiometric amounts of harsh acids or metal catalysts.Utilizes reusable heterogeneous catalysts, organocatalysts, or biocatalysts. researchgate.net
Energy Typically relies on prolonged conventional heating.Employs microwave or ultrasonic irradiation for rapid heating. nih.gov
Waste Can generate significant amounts of byproducts and waste.Aims for high atom economy through one-pot or multicomponent reactions. rsc.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents a frontier in green chemistry. While its application to benzothiazole synthesis is still emerging, it holds considerable promise. Future research could explore:

Enzymatic Synthesis: The use of enzymes like laccases has been reported for the condensation of 2-aminobenzenethiol with aldehydes to form the benzothiazole ring system. nih.gov Investigating enzymes that can facilitate the key bond-forming reactions in the synthesis of this compound could lead to highly selective and environmentally friendly processes.

Whole-Cell Biotransformations: Engineering microorganisms to produce benzothiazole derivatives from simple precursors could offer a sustainable and scalable manufacturing route.

The use of Acacia concinna, a natural biocatalyst, in the microwave-assisted synthesis of 2-aryl-benzothiazoles demonstrates the potential of this approach to create eco-friendly procedures with high yields and shorter reaction times. nih.gov

Exploration of Unconventional Reactivity and Novel Reaction Pathways

The functionalization of the benzothiazole core is crucial for tuning its chemical and biological properties. While the reactivity of the 2-position of benzothiazoles is well-documented, exploring unconventional reactivity and novel reaction pathways for substituted analogues like this compound is a key research challenge. Future directions include:

C-H Functionalization: Direct C-H functionalization of the benzene (B151609) ring of the benzothiazole scaffold offers a powerful and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving the chloro-substituent at the 2-position and potentially other positions on the benzene ring can lead to a diverse range of derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Applying this technology to the functionalization of this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

Integration with Advanced High-Throughput Screening and Automation for Mechanistic Studies

Understanding the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. The integration of high-throughput screening (HTS) and automated platforms can revolutionize this process.

Future research in this area should focus on:

Automated Reaction Optimization: Automated flow chemistry platforms can perform a large number of experiments in a short period, systematically varying reaction parameters to rapidly identify optimal conditions. researchgate.netrsc.org These platforms can be equipped with real-time analytical tools (e.g., HPLC, GC-MS, NMR) to monitor reaction progress and product formation. researchgate.net

High-Throughput Experimentation (HTE): The use of microplate-based HTE allows for the rapid screening of catalysts, solvents, and other reaction components, accelerating the discovery of new and improved synthetic methods.

Data-Driven Mechanistic Analysis: The large datasets generated by HTS and automated platforms can be analyzed using machine learning algorithms to identify trends, predict reaction outcomes, and gain insights into reaction mechanisms.

TechnologyApplication in Benzothiazole ResearchPotential Impact
Automated Flow Chemistry Optimization of synthesis and functionalization reactions.Increased efficiency, safety, and scalability. researchgate.netrsc.org
High-Throughput Screening Rapid screening of catalysts, ligands, and reaction conditions.Accelerated discovery of novel synthetic methodologies.
Real-Time Analytics In-line monitoring of reaction kinetics and intermediates.Deeper mechanistic understanding and process control. researchgate.net

Multi-Omics Approaches for Comprehensive Biological Mechanistic Elucidation

Given the prevalence of benzothiazole derivatives in medicinal chemistry, understanding the biological mechanisms of action of compounds like this compound is of great interest. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., genes, proteins, metabolites), can provide a holistic view of how a compound affects a biological system.

Future research should aim to:

Integrate -omics Data: Combine data from genomics, transcriptomics, proteomics, and metabolomics to identify the molecular pathways and cellular targets affected by this compound and its derivatives.

Identify Biomarkers: Use multi-omics data to identify biomarkers of drug efficacy and toxicity, which can aid in the development of safer and more effective therapeutic agents.

Uncover Novel Biological Activities: Screen for unexpected biological activities by analyzing the global changes in a biological system upon treatment with the compound.

While specific multi-omics studies on this compound are not yet available, the general approach of using these techniques to elucidate the mechanisms of action of small molecules is well-established and represents a significant future research avenue.

Addressing Challenges in Computational Predictive Modeling for Complex Systems

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, computational methods can be used to predict its properties, reactivity, and biological activity, thereby guiding experimental efforts. However, several challenges remain.

Future research in this area should focus on:

Improving Accuracy of Predictive Models: Developing more accurate and reliable computational models for predicting properties such as solubility, pKa, and reaction barriers is an ongoing challenge. mdpi.com This requires the development of better theoretical methods and the use of high-quality experimental data for model validation.

Modeling Complex Reaction Environments: Accurately modeling the effects of solvents, catalysts, and other components of a reaction mixture is computationally demanding but essential for making accurate predictions.

Bridging Time and Length Scales: Developing multiscale modeling approaches that can bridge the gap between the quantum mechanical description of chemical reactions and the macroscopic behavior of a chemical system is a major challenge. nih.gov

Integrating Machine Learning: The use of machine learning and artificial intelligence can help to analyze large computational datasets, identify structure-activity relationships, and develop predictive models with improved accuracy and speed. arxiv.org

A study on benzothiazole derivatives using density functional theory (DFT) has shown that computational methods can be used to analyze optimized geometry, vibrational spectra, and electronic properties, which correlate with their reactivity. mdpi.com Such studies provide a foundation for more complex predictive modeling of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chlorobenzo[d]thiazole-4-carboxylic acid, and how can purity be optimized?

  • Methodology : Synthesis often involves multi-step reactions starting from precursors like ethyl bromopyruvate. For example, thiazole-4-carboxylic acid analogs are synthesized in four steps with high yields via condensation and cyclization reactions. Purity optimization includes purification by recrystallization or chromatography, validated by NMR and HRMS .
  • Critical Consideration : Excess reagents (e.g., amines, carboxylic acids) in coupling reactions (e.g., DCM/DMF-based systems) may require careful stoichiometric control to minimize byproducts .

Q. How is this compound characterized structurally?

  • Techniques :

  • FTIR and NMR : To confirm functional groups (e.g., carboxylic acid -COOH at ~1700 cm⁻¹ in FTIR) and aromatic/heterocyclic proton environments .
  • Elemental Analysis : Validates empirical formula (e.g., C₈H₄ClNO₂S) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., S(6) ring motifs) and packing interactions .

Q. What are the recommended storage conditions for this compound?

  • Guidelines : Store at -20°C in inert atmospheres (e.g., argon) to prevent degradation. Avoid light exposure, as photolytic cleavage of the thiazole ring may occur .

Advanced Research Questions

Q. How can computational modeling (e.g., in silico ADMET) guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Molecular Docking : Predict binding affinities to targets like AMPK or GSK-3β, leveraging structural analogs (e.g., 5-phenyl-2-thiazolamine derivatives) .
  • ADMET Predictions : Use tools like SwissADME to assess solubility, metabolic stability, and toxicity. For example, logP values >3 may indicate poor aqueous solubility, requiring carboxylate salt formation .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

  • Case Study : Derivatives of thiazole-4-carboxylic acid showed variability in antimicrobial activity against Gram-positive bacteria (MIC: 8–64 µg/mL) versus antioxidant capacity (IC₅₀: 12–45 µM in DPPH assays).

  • Resolution :

Dose-Response Curves : Validate activity thresholds across multiple assays.

Redox Profiling : Use cyclic voltammetry to correlate antioxidant potential with electron-donating substituents (e.g., hydroxyl groups) .

Q. How does halogen substitution (e.g., Cl at position 2) influence reactivity and stability in aqueous media?

  • Mechanistic Insight :

  • The electron-withdrawing chloro group increases electrophilicity at the thiazole ring, enhancing susceptibility to nucleophilic attack.
  • Stability studies (pH 1–13, 37°C) reveal degradation via hydrolysis at extreme pH, monitored by HPLC .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Optimization :

  • Catalytic Systems : Use Pd-mediated cross-coupling for regioselective chlorination, avoiding dihalogenated byproducts .
  • Process Controls : Monitor reaction kinetics (e.g., via inline FTIR) to arrest reactions at >90% conversion .

Methodological Best Practices

Q. How to validate the absence of genotoxic impurities in derivatives?

  • Protocol :

Ames Test : Screen for mutagenicity using Salmonella strains.

HPLC-MS/MS : Detect trace impurities (e.g., alkylating agents) at <0.1% thresholds .

Q. Which analytical techniques are critical for resolving isomeric byproducts?

  • Tools :

  • Chiral HPLC : Separate enantiomers (e.g., using amylose-based columns).
  • 2D NMR (COSY, NOESY) : Assign stereochemistry in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.